
6-Fluoroazepan-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroazepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H13ClFNO It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroazepan-4-ol hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoroazepan-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the azepane ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the fluorine atom can result in various substituted azepane derivatives.
Applications De Recherche Scientifique
6-Fluoroazepan-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving azepane derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Fluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: The parent compound without the fluorine and hydroxyl modifications.
6-Fluoroazepane: Lacks the hydroxyl group but contains the fluorine atom.
4-Hydroxyazepane: Contains the hydroxyl group but lacks the fluorine atom.
Uniqueness
6-Fluoroazepan-4-ol hydrochloride is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H13ClFNO |
|---|---|
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
6-fluoroazepan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-5-3-6(9)1-2-8-4-5;/h5-6,8-9H,1-4H2;1H |
Clé InChI |
OCFPXPPSKPXVET-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(CC1O)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



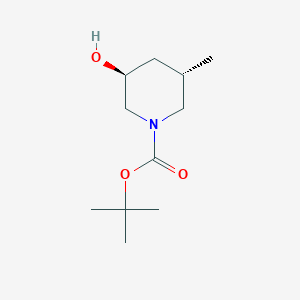

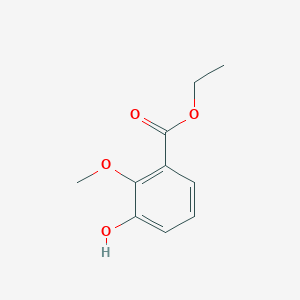
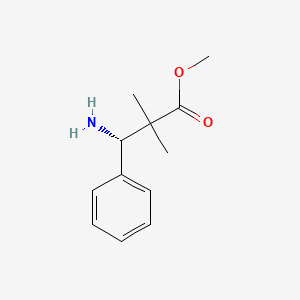

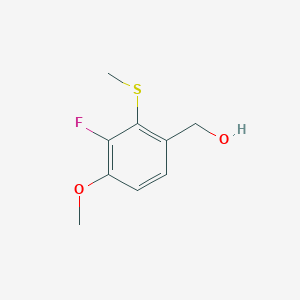

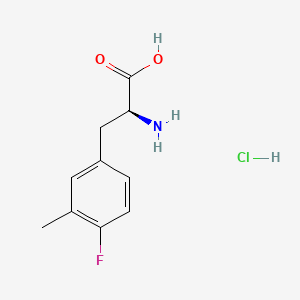
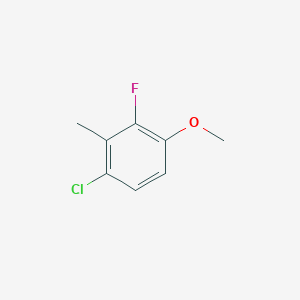



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
